Potassium (4-chloro-3-methoxyphenyl)trifluoroboranuide
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Description
Potassium (4-chloro-3-methoxyphenyl)trifluoroboranuide is a type of organoboron reagent . It has a molecular weight of 248.48 . The IUPAC name for this compound is potassium (4-chloro-3-methoxyphenyl) (trifluoro)borate (1-) .
Synthesis Analysis
Potassium trifluoroborate salts, such as this compound, have emerged as exceptional reagents for difficult alkyl transfers . They offer a superior shelf life and stability and in some cases enhanced reactivity compared to their tricoordinate organoboron analogs .Molecular Structure Analysis
The InChI code for this compound is1S/C7H6BClF3O.K/c1-13-7-4-5 (8 (10,11)12)2-3-6 (7)9;/h2-4H,1H3;/q-1;+1
. This code provides a specific representation of the molecule’s structure. Chemical Reactions Analysis
Potassium trifluoroborate salts are often used in the Suzuki-Miyaura cross-coupling reaction . This reaction is advantageous because the byproducts generated are relatively benign inorganic salts that can be removed via an aqueous wash .Physical and Chemical Properties Analysis
The molecular weight of this compound is 248.48 g/mol . It has zero hydrogen bond donor count and five hydrogen bond acceptor count .Safety and Hazards
Future Directions
Properties
IUPAC Name |
potassium;(4-chloro-3-methoxyphenyl)-trifluoroboranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClF3O.K/c1-13-7-4-5(8(10,11)12)2-3-6(7)9;/h2-4H,1H3;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBBLHHQTKQEQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=C(C=C1)Cl)OC)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClF3KO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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